5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile is an organic compound that features a benzylamine moiety attached to a methylbenzenecarbonitrile core
Mechanism of Action
Target of Action
The primary target of 5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
This compound acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2A receptor, activating it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile typically involves the reaction of 2-hydroxybenzylamine with 2-methylbenzenecarbonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of 5-((2-Hydroxybenzyl)amino)-2-methylbenzaldehyde.
Reduction: Formation of 5-((2-Hydroxybenzyl)amino)-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
5-((2-Hydroxybenzyl)amino)isophthalic acid: Similar structure but with additional carboxyl groups.
N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine: Contains a similar benzylamine moiety but with different substituents on the aromatic ring.
Uniqueness
5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2-hydroxyphenyl)methylamino]-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-14(8-13(11)9-16)17-10-12-4-2-3-5-15(12)18/h2-8,17-18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCZOMSLONOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.